molecular formula C21H27FN4 B11318391 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318391
M. Wt: 354.5 g/mol
InChI Key: HAAVVWYUVOVUAG-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific structural features, such as the presence of the tert-butyl, fluorophenyl, and isobutyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27FN4

Molecular Weight

354.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H27FN4/c1-13(2)12-23-18-11-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-7-9-16(22)10-8-15/h7-11,13,23H,12H2,1-6H3

InChI Key

HAAVVWYUVOVUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC(C)C

Origin of Product

United States

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